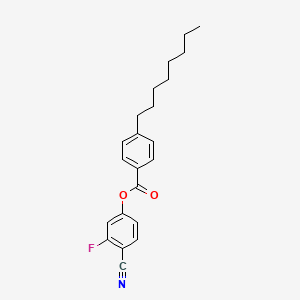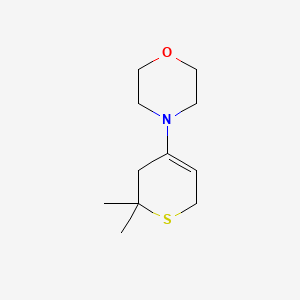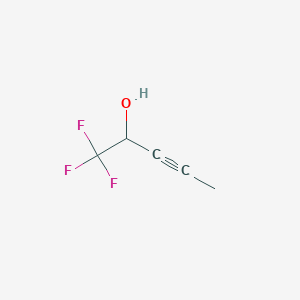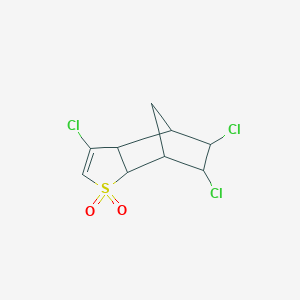![molecular formula C19H42O3Si2 B14351860 Trimethylsilyl 13-[(trimethylsilyl)oxy]tridecanoate CAS No. 93472-39-0](/img/structure/B14351860.png)
Trimethylsilyl 13-[(trimethylsilyl)oxy]tridecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl 13-[(trimethylsilyl)oxy]tridecanoate is a chemical compound characterized by the presence of trimethylsilyl groups. These groups consist of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule. This compound is known for its chemical inertness and large molecular volume, making it useful in various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 13-[(trimethylsilyl)oxy]tridecanoate typically involves the reaction of tridecanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate trimethylsilyl ester, which is then further reacted to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylsilyl 13-[(trimethylsilyl)oxy]tridecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like trimethylsilyl chloride and bases such as pyridine are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the trimethylsilyl groups.
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl 13-[(trimethylsilyl)oxy]tridecanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for hydroxyl and carboxyl groups.
Biology: Employed in the derivatization of biological molecules for analysis by gas chromatography and mass spectrometry.
Medicine: Investigated for its potential use in drug delivery systems due to its chemical stability and inertness.
Industry: Utilized in the production of silicone-based materials and as a hydrophobic agent in various formulations
Wirkmechanismus
The mechanism of action of Trimethylsilyl 13-[(trimethylsilyl)oxy]tridecanoate involves the interaction of its trimethylsilyl groups with target molecules. These interactions can lead to the formation of stable complexes, protecting sensitive functional groups during chemical reactions. The compound’s large molecular volume and chemical inertness contribute to its effectiveness in these roles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethylsilyl chloride
- Trimethylsilyl 3-methyl-4-[(trimethylsilyl)oxy]benzoate
- Tris(trimethylsiloxy)silane
Uniqueness
Trimethylsilyl 13-[(trimethylsilyl)oxy]tridecanoate is unique due to its specific structure, which includes a long tridecanoate chain. This structure imparts distinct physical and chemical properties, making it particularly useful in applications requiring hydrophobicity and chemical stability .
Eigenschaften
CAS-Nummer |
93472-39-0 |
|---|---|
Molekularformel |
C19H42O3Si2 |
Molekulargewicht |
374.7 g/mol |
IUPAC-Name |
trimethylsilyl 13-trimethylsilyloxytridecanoate |
InChI |
InChI=1S/C19H42O3Si2/c1-23(2,3)21-18-16-14-12-10-8-7-9-11-13-15-17-19(20)22-24(4,5)6/h7-18H2,1-6H3 |
InChI-Schlüssel |
GPUCLBYIUWJHTL-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OCCCCCCCCCCCCC(=O)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


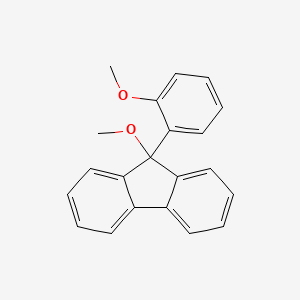
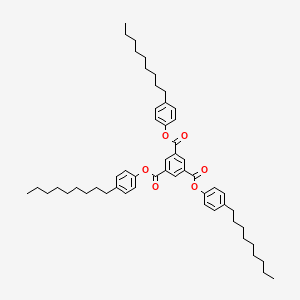
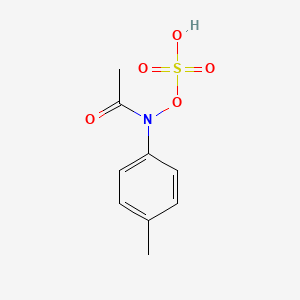
![N-[2-(2-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14351793.png)
![N-{2-[(Benzenesulfonyl)amino]-5-(diethylamino)phenyl}acetamide](/img/structure/B14351801.png)
![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde](/img/structure/B14351807.png)
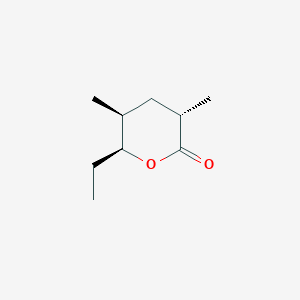
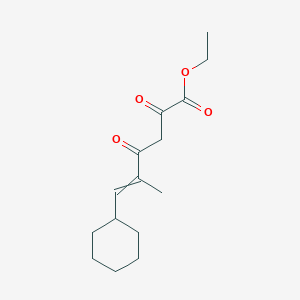
stannane](/img/structure/B14351820.png)
